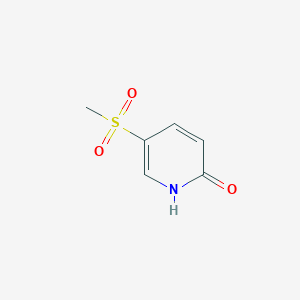
5-(メチルスルホニル)ピリジン-2(1H)-オン
説明
5-(Methylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridine ring substituted with a methylsulfonyl group at the 5-position and a keto group at the 2-position
科学的研究の応用
Chemistry: 5-(Methylsulfonyl)pyridin-2(1H)-one is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, 5-(Methylsulfonyl)pyridin-2(1H)-one derivatives have shown potential as inhibitors of specific enzymes and receptors. These compounds are being investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and surface treatments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with sulfonylating agents. One common method includes the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete sulfonylation.
Industrial Production Methods: In an industrial setting, the production of 5-(Methylsulfonyl)pyridin-2(1H)-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: 5-(Methylsulfonyl)pyridin-2(1H)-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or elevated temperatures.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to alcohol or amine derivatives.
Substitution: Formation of various substituted pyridin-2(1H)-one derivatives.
作用機序
The mechanism of action of 5-(Methylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The keto group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Pyridin-2(1H)-one: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
5-(Ethylsulfonyl)pyridin-2(1H)-one: Similar structure but with an ethylsulfonyl group, leading to variations in physical and chemical properties.
5-(Methylsulfonyl)pyrimidin-2(1H)-one: Contains a pyrimidine ring instead of a pyridine ring, affecting its biological activity and synthesis.
Uniqueness: 5-(Methylsulfonyl)pyridin-2(1H)-one is unique due to the presence of both the methylsulfonyl and keto groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
5-methylsulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQLRNGQOCXUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-51-3 | |
| Record name | 5-methanesulfonyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


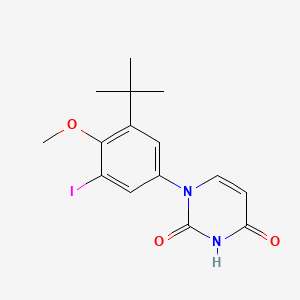



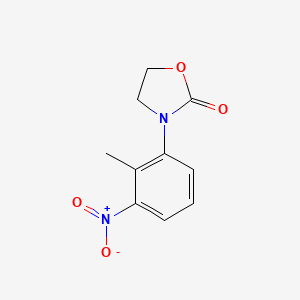
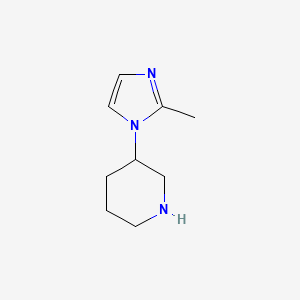

![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)
![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)
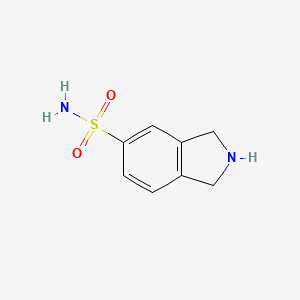
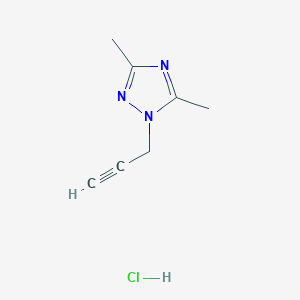

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)
